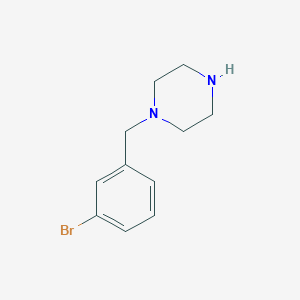

1-(3-溴苄基)哌嗪

描述

Synthesis Analysis

The synthesis of bromobenzyl piperazines, including 1-(3-Bromobenzyl)piperazine, often involves regioisomeric strategies to achieve the desired substitution pattern on the benzyl and piperazine moieties. A study highlighted the synthesis of a series of regioisomeric bromodimethoxy benzyl piperazines, emphasizing the analytical challenges in differentiating between similar compounds due to their nearly identical mass spectra, despite slight differences observable upon derivatization and through GC-MS and FT-IR analysis (Abdel-Hay, Deruiter, & Clark, 2014).

Molecular Structure Analysis

The molecular structure of substituted piperazine compounds can be elucidated using various spectroscopic techniques. For example, the crystal structure of a closely related compound, threo-1-acetyl-3-(α-bromobenzyl)-3-methoxypiperazine-2,5-dione, revealed specific conformational features, including the arrangement of the bromine atom relative to the heterocyclic ring and the overall planarity of the ring system (Elix, Fallon, Marcuccio, & Rae, 1986).

科学研究应用

药物发现

哌嗪,即“1-(3-溴苄基)哌嗪”的衍生物,在药物发现中是最常见的第三种氮杂环化合物 . 它广泛存在于具有抗焦虑、抗病毒、心血管保护、抗癌和抗抑郁作用的多种药理剂中 . 此外,它是几种重磅药物的关键成分,如伊马替尼(也称为格列卫)和西地那非,以伟哥的形式销售 .

C–H 功能化

在哌嗪环的碳原子的 C–H 功能化方面取得了最新进展 . 此过程允许合成哌嗪的明确取代模式,扩展了哌嗪工具箱中不断增长的产品组合,以用于药物化学研究的广泛应用 .

新型有机化合物的合成

哌嗪作为多种新型有机化合物的合成中的有用中间体,例如酰胺、磺酰胺、氮杂环丁酮和咪唑啉酮 . 这些衍生化合物应用于许多不同的治疗领域,包括抗肿瘤、抗真菌、抗抑郁和抗病毒 .

改善药理学和药代动力学特性

包含哌嗪的药物候选物的六元环的两个氮原子改善了其药理学和药代动力学特性 . 氮原子位点充当氢键供体/受体,从而调整与受体的相互作用,并增加水溶性和生物利用度 .

调整 3D 几何形状

额外氮的存在允许在六元环的远端位置调整 3D 几何形状,这对于吗啉或哌啶(哌嗪最接近的六元环杂环类似物)来说并不容易获得 .

其他化合物的构建块

某些化合物的制备涉及相同的构建块,叔丁基 4-(6-氨基吡啶-3-基)哌嗪-1-羧酸酯,该化合物通过 SN Ar 从哌嗪和 2-硝基-5-卤代吡啶开始获得,然后进行 N-保护和催化氢化 .

作用机制

Target of Action

The primary target of 1-(3-Bromobenzyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

1-(3-Bromobenzyl)piperazine acts as a GABA receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of 1-(3-Bromobenzyl)piperazine, it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in the neuromuscular junction . By blocking acetylcholine at the myoneural junction, it causes neuromuscular effects . This action disrupts the normal functioning of the parasites, leading to their paralysis .

Pharmacokinetics

It is known that the conformational flexibility of the piperazine ring and polar nitrogen atoms in the piperazine ring enhances a favorable interaction with macromolecules, which could have a significant impact on pharmacokinetics and pharmacodynamics .

Result of Action

The primary result of the action of 1-(3-Bromobenzyl)piperazine is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invasive organism .

安全和危害

属性

IUPAC Name |

1-[(3-bromophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKZQYYLUARXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358086 | |

| Record name | 1-(3-bromobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

423154-81-8 | |

| Record name | 1-(3-bromobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 423154-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

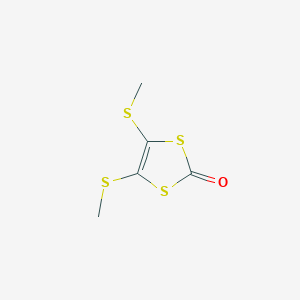

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

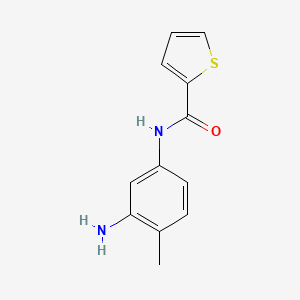

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)